![molecular formula C21H13F2N5O2S B2369338 N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine CAS No. 866811-57-6](/img/structure/B2369338.png)

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

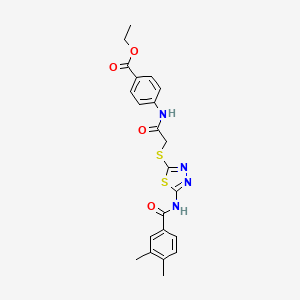

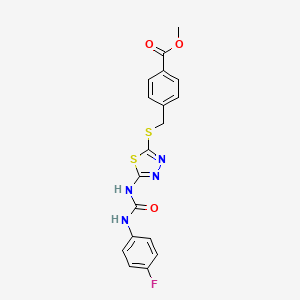

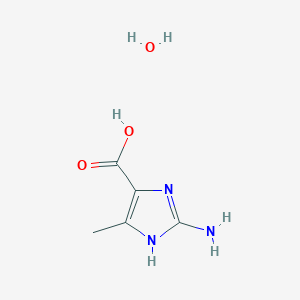

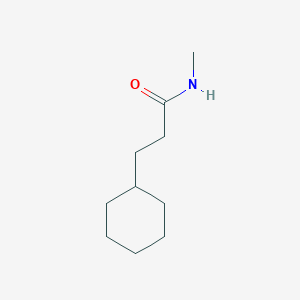

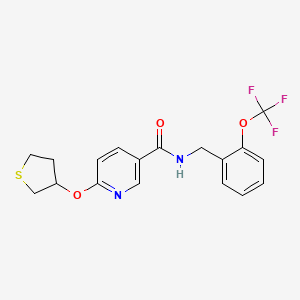

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a triazoloquinazoline derivative that has been synthesized using various methods.

Applications De Recherche Scientifique

Fluorescent Light-Up Detection of Amine Vapors

A study by Gao et al. (2016) demonstrated the development of a fluorescent sensor for light-up detection of amine vapors, highlighting its potential in agricultural, pharmaceutical, and food industries due to the health risks posed by volatile amine vapors. The sensor, based on aggregation-induced emission (AIE) properties, offers a portable and sensitive solution for detecting amine vapors and can be utilized for food spoilage detection and as a fluorescent invisible ink (Gao et al., 2016).

Synthesis of [1,3,4]Thiadiazolo[3,2-a]quinazolin-5-one Derivatives

Shlenev et al. (2017) explored the synthesis of new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, showcasing the compound's versatility in chemical synthesis. These derivatives were created through cyclocondensation, offering insights into chemical reactions involving halobenzoyl chlorides and highlighting the compound's relevance in developing new chemical entities (Shlenev et al., 2017).

Anti-inflammatory Activity of Fluorine-Substituted Derivatives

Sun et al. (2019) investigated the anti-inflammatory activity of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives. The study revealed that these compounds exhibited potential inhibitory effects on LPS-induced NO secretion, suggesting their usefulness in developing new anti-inflammatory agents (Sun et al., 2019).

IKur Inhibitors for Atrial Fibrillation Treatment

Gunaga et al. (2017) disclosed the optimization of the phenyl quinazoline series, leading to a clinical candidate for treating atrial fibrillation. This study emphasizes the compound's significance in pharmaceutical research, particularly in discovering new therapeutic agents for cardiovascular diseases (Gunaga et al., 2017).

Regioselective Sulfonylation and N- to O-Sulfonyl Migration

Mertens et al. (2013) examined the sulfonylation of quinazolin-4(3H)-ones, revealing insights into chemical processes such as regioselective sulfonylation and unexpected N- to O-sulfonyl migration. This study provides valuable information for chemical synthesis and modifications of quinazolinones (Mertens et al., 2013).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13F2N5O2S/c22-13-5-9-15(10-6-13)24-19-17-3-1-2-4-18(17)28-20(25-19)21(26-27-28)31(29,30)16-11-7-14(23)8-12-16/h1-12H,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHMNODOTKAVOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC3=C(N=NN23)S(=O)(=O)C4=CC=C(C=C4)F)NC5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13F2N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)

![(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2369262.png)

![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)

![1-(2-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2369271.png)

![methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-methylphenyl)sulfonyl]acrylate](/img/structure/B2369272.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2369274.png)